

VE-821 selectivity for ATR over ATM DNA-PK

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Compound Focus: VE-821

CAS No.: 1232410-49-9

Cat. No.: S548526

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Quantitative Selectivity Profile

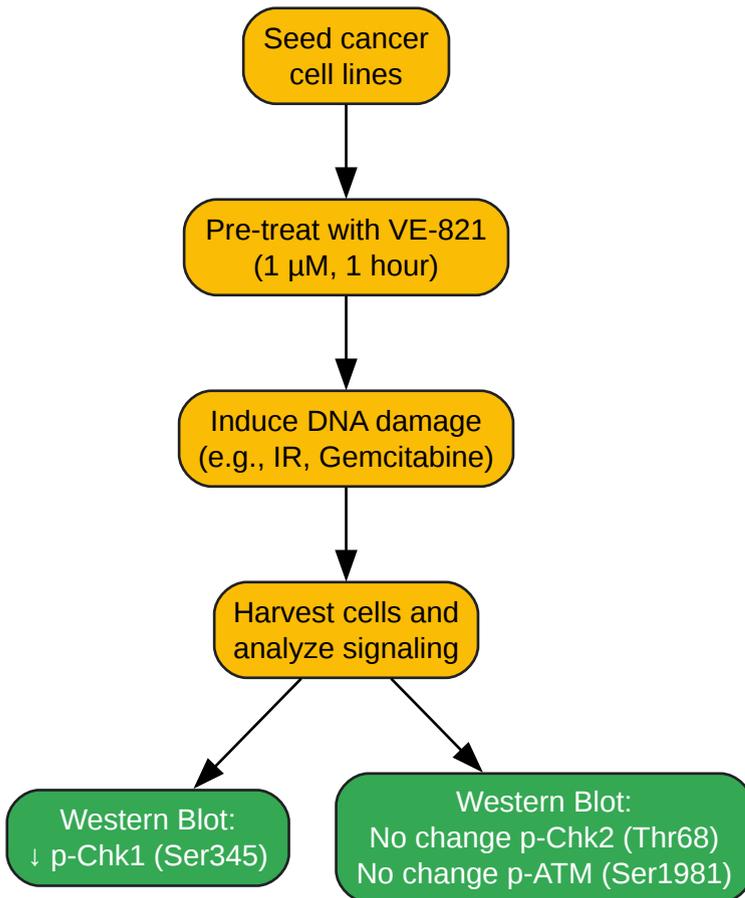
The following table summarizes the key inhibitory constants that define **VE-821**'s selectivity, primarily obtained from cell-free kinase assays [1] [2] [3].

Kinase Target	Ki (nM)	IC ₅₀ (nM)	Selectivity Fold (over ATR)
ATR	13	26	(Reference)
DNA-PK	2,200	-	>75-fold
PI 3-Ky	3,900	-	>75-fold
mTOR	>1,000	-	>75-fold
ATM	16,000	-	>1,000-fold

This data shows that **VE-821**'s affinity for ATR is substantially higher than for other related kinases [1]. Its high selectivity is crucial for its use as a research tool, as it helps minimize off-target effects that could confound experimental results.

Experimental Evidence & Protocols

The selectivity of **VE-821** is not just theoretical but has been consistently demonstrated in cellular models. The following diagram illustrates a typical experimental workflow used to validate its activity and selectivity in cells.



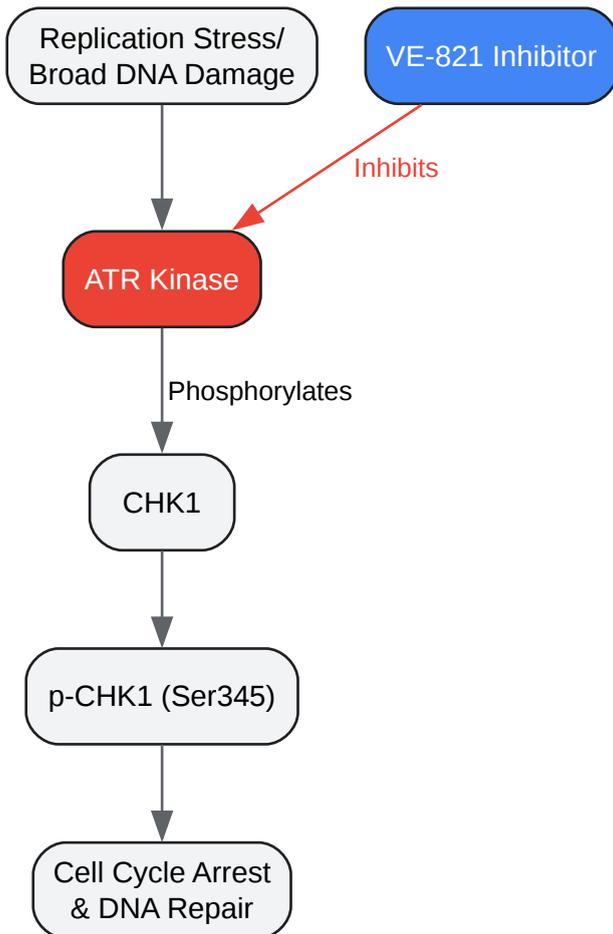
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This experimental approach has been used to confirm **VE-821**'s mechanism in various studies:

- **Inhibition of ATR Signaling:** In pancreatic cancer cells (PSN-1, MiaPaCa-2), pre-treatment with 1 μM **VE-821** effectively inhibited radiation-induced or gemcitabine-induced phosphorylation of Chk1 at Ser345, confirming on-target ATR inhibition [4] [3].
- **Selectivity in Cellular Contexts:** The same experiments showed that **VE-821** did not inhibit the phosphorylation of ATM (Ser1981) or its downstream target Chk2 (Thr68), providing direct cellular evidence of its selectivity for ATR over the ATM pathway [4].

Mechanism of Action and Signaling Pathways

VE-821 functions as an ATP-competitive inhibitor, binding directly to the kinase domain of ATR and blocking its activity [1] [2]. This inhibition disrupts the DNA damage response (DDR) network. The diagram below shows how **VE-821** selectively interferes with this signaling cascade.



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By blocking the ATR-Chk1 signaling axis, **VE-821** abrogates critical cell cycle checkpoints, leading to the accumulation of DNA damage and, in combination with genotoxic agents, promotes mitotic catastrophe and cell death [5] [6].

Therapeutic Rationale and Research Utility

The selectivity of **VE-821** is the foundation of its research and therapeutic utility.

- **Synthetic Lethality:** **VE-821** selectively sensitizes cancer cells to DNA-damaging agents (like radiation, cisplatin, or gemcitabine), particularly those with defects in other DDR pathways (e.g., p53)

mutation) [4] [5]. This creates a therapeutic window where cancer cells are targeted while minimizing damage to healthy cells [4].

- **Research Tool:** Due to its well-characterized selectivity, **VE-821** is a valuable tool for dissecting the specific roles of ATR in the broader DNA damage response network, without the confounding effects of concurrently inhibiting ATM or DNA-PK [1].

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